molecular formula C19H20N2O5S2 B2597303 4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 941967-01-7

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide

カタログ番号: B2597303
CAS番号: 941967-01-7
分子量: 420.5
InChIキー: CSCFGHZBTXUOMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide (CAS 941987-20-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities, and a benzenesulfonyl group . The benzothiazole moiety is significant for its ability to engage in π-π stacking interactions and contribute to metabolic stability, while the sulfonyl group can enhance electrophilicity and binding affinity to biological targets . Such a hybrid structure is of considerable interest in the development of pharmacologically active compounds, particularly in areas such as antimicrobial and enzyme inhibition research . The presence of dimethoxy substitutions on the benzothiazole ring may further influence the compound's electronic properties and binding characteristics. Researchers can utilize this compound as a key building block or intermediate in organic synthesis and drug discovery projects. It is strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

特性

IUPAC Name

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-25-15-11-14-17(12-16(15)26-2)27-19(20-14)21-18(22)9-6-10-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFGHZBTXUOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This compound's unique structure suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of 4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide is C18H22N2O4SC_{18}H_{22}N_2O_4S, with a molecular weight of approximately 378.45 g/mol. The compound features a benzenesulfonyl group , a butanamide chain , and dimethoxy substituents on the benzothiazole ring, enhancing its solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamideAntibacterialE. coli, S. aureusTBD
Similar Benzothiazole DerivativeAntifungalCandida albicans6.12 µM
Similar Benzothiazole DerivativeAntimycobacterialMycobacterium tuberculosisTBD

Antitumor Activity

Compounds within the benzothiazole class have demonstrated promising antitumor activity in vitro. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds with dimethoxy substitutions exhibited higher antiproliferative effects compared to their non-substituted counterparts.

Case Study:
A study on benzothiazole derivatives indicated that those with specific substituents (like nitro or chloro groups) displayed enhanced activity against various cancer cell lines. The compounds were tested using both 2D and 3D culture systems to assess their effectiveness in a more physiologically relevant environment.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to downstream effects such as:

  • Inhibition of cell proliferation: By interfering with cell cycle progression.
  • Induction of apoptosis: Triggering programmed cell death in malignant cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:

  • Functional Group Variation: Modifying the sulfonamide or methoxy groups can significantly alter the compound's interaction with biological targets.
  • Chain Length Adjustment: Variations in the butanamide chain length may influence solubility and cellular uptake.

類似化合物との比較

Key Observations :

  • Benzothiazole vs.
  • Sulfonamide/Sulfonyl Groups : The benzenesulfonyl group in the target compound differs from the trifluoromethyl-benzenesulfonyl group in ; the latter’s electron-withdrawing CF₃ group could increase acidity and reactivity, whereas the plain benzenesulfonyl group may prioritize hydrophobic interactions.
  • Methoxy Substitutions : The 5,6-dimethoxy configuration on benzothiazole (target compound) contrasts with the single methoxy group in , likely affecting solubility and steric hindrance.

Pharmacokinetic and Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility: The 5,6-dimethoxy groups may improve aqueous solubility compared to non-methoxy benzothiazoles (e.g., ), similar to methoxy-substituted flavonoids.
  • Metabolic Stability : The benzenesulfonyl group could reduce metabolic degradation compared to nitroso-containing analogs like , which are prone to redox reactions.
  • Bioactivity : Benzothiazoles with sulfonamide linkages (e.g., ) have shown kinase inhibitory activity, suggesting the target compound may share this trait.

Q & A

Q. What are the key steps in synthesizing 4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Reacting benzenesulfonyl chloride with intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide) to introduce the sulfonyl group .
  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the butanamide moiety to the benzothiazole core .
  • Purification : Employing column chromatography or recrystallization with solvents like ethanol or acetonitrile to isolate the compound .
    Optimization strategies : Adjust reaction temperatures (e.g., 60–80°C for amidation), use catalysts (e.g., DMAP), and monitor progress via thin-layer chromatography (TLC) .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Quantify purity (>95%) using a C18 column with a methanol/water gradient .
    • NMR Spectroscopy : Confirm structural assignments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 491.1 for C₂₁H₂₃N₂O₅S₂) .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Cytotoxicity : Test on cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Modify substituents :
    • Replace 5,6-dimethoxy groups with halogenated or alkyl variants to probe steric/electronic effects .
    • Alter the benzothiazole core to thiazolo[5,4-d]pyrimidine for enhanced π-stacking .
  • Assay Design :
    • Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target enzymes (e.g., tyrosine kinases) and off-target panels .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Systematic Review : Compare assay conditions (e.g., cell line origins, serum concentrations) that may influence IC₅₀ variability .
  • Control Experiments :
    • Replicate studies with standardized protocols (e.g., same batch of compound, identical buffer pH).
    • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What experimental strategies assess the compound’s stability and metabolic fate?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation products .
  • Metabolic Profiling :
    • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
    • Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How to evaluate its environmental impact and degradation pathways?

Methodological Answer:

  • Environmental Fate Studies :
    • Use OECD 301B guidelines to assess biodegradability in activated sludge .
    • Measure soil adsorption coefficients (Kₒc) via batch equilibrium experiments .
  • Photolysis : Exclude to UV light (λ = 254 nm) and monitor breakdown products with GC-MS .

Q. What methods elucidate its multi-target effects in complex biological systems?

Methodological Answer:

  • Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to map interactomes .
  • Transcriptomics : Conduct RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Network Pharmacology : Integrate omics data with STRING or KEGG databases to predict off-target nodes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。